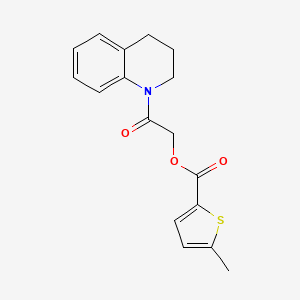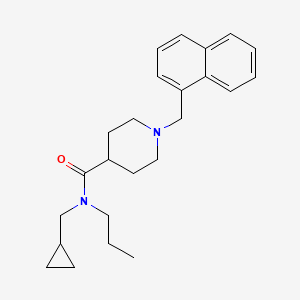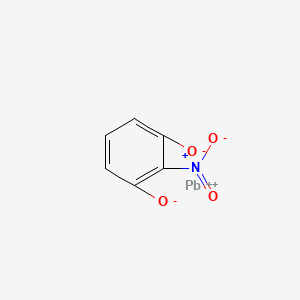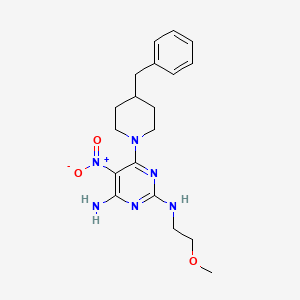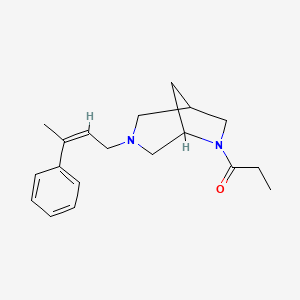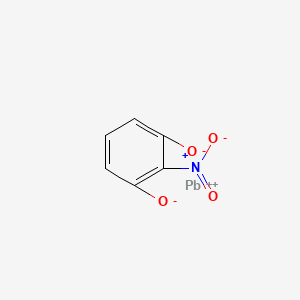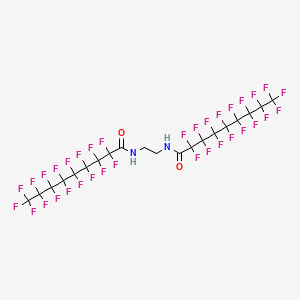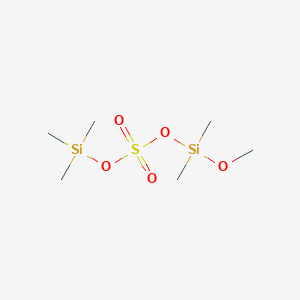
Methoxy(dimethyl)silyl trimethylsilyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy(dimethyl)silyl trimethylsilyl sulfate is a compound that features both methoxy(dimethyl)silyl and trimethylsilyl groups. These groups are commonly used in organic chemistry for their unique properties, such as chemical inertness and large molecular volume. The compound is not naturally occurring and is typically synthesized for specific applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methoxy(dimethyl)silyl trimethylsilyl sulfate typically involves the reaction of methoxy(dimethyl)silyl chloride with trimethylsilyl sulfate in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the stability of the silyl groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain product purity and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxy(dimethyl)silyl trimethylsilyl sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler silyl derivatives.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while substitution reactions can produce a variety of silyl derivatives.
Applications De Recherche Scientifique
Methoxy(dimethyl)silyl trimethylsilyl sulfate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and other functional groups in organic synthesis.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Mécanisme D'action
The mechanism by which methoxy(dimethyl)silyl trimethylsilyl sulfate exerts its effects involves the interaction of the silyl groups with target molecules. The large molecular volume and chemical inertness of the silyl groups allow them to act as protective agents, preventing unwanted reactions and enhancing the stability of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Methoxy(dimethyl)silyl chloride: Similar in structure but lacks the sulfate group.
Trimethylsilyl sulfate: Used in similar applications but does not contain the methoxy(dimethyl)silyl group.
Uniqueness
Methoxy(dimethyl)silyl trimethylsilyl sulfate is unique due to the presence of both methoxy(dimethyl)silyl and trimethylsilyl groups, which provide a combination of properties not found in other similar compounds. This makes it particularly useful in applications requiring both chemical inertness and large molecular volume .
Propriétés
Numéro CAS |
89131-61-3 |
|---|---|
Formule moléculaire |
C6H18O5SSi2 |
Poids moléculaire |
258.44 g/mol |
Nom IUPAC |
[methoxy(dimethyl)silyl] trimethylsilyl sulfate |
InChI |
InChI=1S/C6H18O5SSi2/c1-9-14(5,6)11-12(7,8)10-13(2,3)4/h1-6H3 |
Clé InChI |
UBNAFDNKCZHFLK-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)OS(=O)(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenesulfonic acid, 7,7'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis[4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, tetrasodium salt](/img/structure/B14152896.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B14152901.png)
![2-Propenoic acid, 3-[4,5-dimethoxy-2-[(3-methyl-2-butenyl)oxy]phenyl]-, (Z)-](/img/structure/B14152904.png)
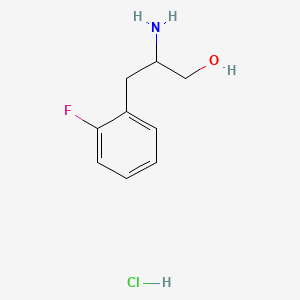
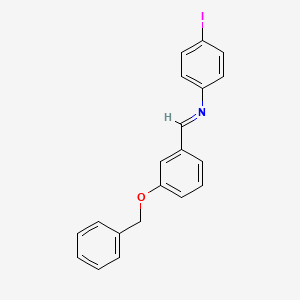
![n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B14152912.png)
